N-(2-isothiocyanatoethyl)methanesulfonamide
Overview
Description
N-(2-isothiocyanatoethyl)methanesulfonamide is a chemical compound with the molecular formula C4H8N2O2S2 . It is available for purchase for research use.
Molecular Structure Analysis
The molecular structure of N-(2-isothiocyanatoethyl)methanesulfonamide consists of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms. The molecular formula is C4H8N2O2S2, with an average mass of 180.249 Da and a monoisotopic mass of 180.002716 Da .Chemical Reactions Analysis
The specific chemical reactions involving N-(2-isothiocyanatoethyl)methanesulfonamide are not provided in the search results. For detailed information on its reactivity and involved chemical reactions, it’s recommended to refer to specialized chemical databases or literature .Physical And Chemical Properties Analysis
The physical and chemical properties of N-(2-isothiocyanatoethyl)methanesulfonamide, such as boiling point and storage conditions, are not specified in the search results .Scientific Research Applications
Chemoselective N-Acylation Reagents
- Chemoselectivity : N-Acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, related to N-(2-isothiocyanatoethyl)methanesulfonamide, are developed as chemoselective N-acylation reagents. Their chemoselectivity has been researched, providing insights into their potential applications in organic synthesis (Kondo, Sekimoto, Nakao, & Murakami, 2000).
Pd-Catalyzed N-Arylation
- Cross-Coupling : Methanesulfonamide, closely related to the compound , is used in Pd-catalyzed cross-coupling with aryl bromides and chlorides. This method is valuable in the synthesis of complex organic molecules, such as dofetilide (Rosen, Ruble, Beauchamp, & Navarro, 2011).
Molecular Conformation and NMR Studies
- Quantum Chemical Investigation : N-(2-methylphenyl)methanesulfonamide and N-(3-methylphenyl)methanesulfonamide, structurally similar to N-(2-isothiocyanatoethyl)methanesulfonamide, have been studied using DFT quantum chemical methods. These studies provide insights into molecular conformation, NMR chemical shifts, and vibrational transitions, which are essential for understanding the behavior of these molecules in various environments (Karabacak, Cinar, & Kurt, 2010).
Catalysis in Water
- Ligand-Free Copper(I)-Oxide Catalysis : The cross-coupling of methanesulfonamide and aryl iodides under ligand-free copper(I)-oxide-catalyzed conditions in water has been reported. This method is a practical approach to synthesize N-arylated methanesulfonamides, which are useful in various synthetic applications (Tan, Teo, & Seow, 2014).
Carbonic Anhydrase Inhibition
- Carbonic Anhydrase Inhibition : Certain sulfonamides derived from indanes and tetralines show inhibitory effects on human carbonic anhydrase isozymes. This finding suggests potential therapeutic applications of these molecules in medical research (Akbaba, Akıncıoğlu, Göçer, Göksu, Gülçin, & Supuran, 2014).
Acid Catalysis
- Sharpless Asymmetric Dihydroxylation : Studies have been conducted on the role of methanesulfonamide as a cosolvent and a general acid catalyst in Sharpless asymmetric dihydroxylation. This sheds light on its use in specific catalytic processes (Junttila & Hormi, 2009).
Safety And Hazards
The safety and hazards associated with N-(2-isothiocyanatoethyl)methanesulfonamide are not detailed in the search results. It’s important to handle all chemical compounds with appropriate safety measures .
Relevant Papers The search results do not provide specific papers on N-(2-isothiocyanatoethyl)methanesulfonamide. For a comprehensive analysis, it’s recommended to conduct a thorough literature review in scientific databases .
properties
IUPAC Name |
N-(2-isothiocyanatoethyl)methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O2S2/c1-10(7,8)6-3-2-5-4-9/h6H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAZVAWKFTJNUEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCN=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-isothiocyanatoethyl)methanesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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